NIR-664-N-succinimidyl ester

Nanoparticle engineering fluorescence brightness dye-doped silica

NIR-664-N-succinimidyl ester (CAS 167638-53-1) is a near-infrared (NIR) fluorescent dye belonging to the indodicarbocyanine class, functionalized with an N-hydroxysuccinimidyl (NHS) ester reactive group for covalent conjugation to primary amines on proteins, antibodies, and peptides. Its core chromophore, 4,5-Benzo-1′-ethyl-3,3,3′,3′-tetramethyl-1-(4-sulfobutyl)indodicarbocyanin-5′-acetic acid, provides excitation/emission maxima at approximately 672 nm / 694 nm, a fluorescence quantum efficiency of 23%, and a molar absorptivity of 187,000 L mol⁻¹ cm⁻¹.

Molecular Formula C41H45N3O7S
Molecular Weight 723.9 g/mol
CAS No. 167638-53-1
Cat. No. B071012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNIR-664-N-succinimidyl ester
CAS167638-53-1
Molecular FormulaC41H45N3O7S
Molecular Weight723.9 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CC(=O)ON3C(=O)CCC3=O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCS(=O)(=O)[O-])(C)C
InChIInChI=1S/C41H45N3O7S/c1-6-42-32-20-18-28(27-38(47)51-44-36(45)22-23-37(44)46)26-31(32)40(2,3)34(42)16-8-7-9-17-35-41(4,5)39-30-15-11-10-14-29(30)19-21-33(39)43(35)24-12-13-25-52(48,49)50/h7-11,14-21,26H,6,12-13,22-25,27H2,1-5H3
InChIKeyOPIIZKCLUIZXHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NIR-664-N-succinimidyl ester (CAS 167638-53-1): NIR Fluorescent NHS Ester Dye for Amine-Reactive Biomolecule Labeling


NIR-664-N-succinimidyl ester (CAS 167638-53-1) is a near-infrared (NIR) fluorescent dye belonging to the indodicarbocyanine class, functionalized with an N-hydroxysuccinimidyl (NHS) ester reactive group for covalent conjugation to primary amines on proteins, antibodies, and peptides [1]. Its core chromophore, 4,5-Benzo-1′-ethyl-3,3,3′,3′-tetramethyl-1-(4-sulfobutyl)indodicarbocyanin-5′-acetic acid, provides excitation/emission maxima at approximately 672 nm / 694 nm, a fluorescence quantum efficiency of 23%, and a molar absorptivity of 187,000 L mol⁻¹ cm⁻¹ [1][2]. The compound is supplied by Sigma Aldrich (Catalog No. 12790) at ≥70% purity (coupling to amines) and is suitable for fluorescence applications including diode laser-induced fluorescence detection in capillary electrophoresis [1].

Why Generic NIR Dye Substitution Fails: Evidence-Based Differentiation of NIR-664-N-succinimidyl ester (CAS 167638-53-1)


Near-infrared cyanine NHS ester dyes sharing similar spectral windows (e.g., Cy5.5 at 675/694 nm, Alexa Fluor 680 at 684/702 nm) are frequently treated as interchangeable labeling reagents in procurement workflows. However, key performance parameters diverge quantitatively across dye species: molar absorptivity ranges from ~150,000 M⁻¹cm⁻¹ (Alexa Fluor 680) to ~250,000 M⁻¹cm⁻¹ (Cy5.5), quantum yields span 0.09 to 0.36, and calcium-binding fluorescence enhancement can differ by an order of magnitude (100-fold for Fluo-4 vs. 1,000-fold for NIR-664-based BioTracker) [1][2]. Critically, NIR-664-N-succinimidyl ester is the specific dye compound claimed in patent-protected silica nanoparticle formulations achieving brightness over two orders of magnitude greater than single Cy5 dye molecules—a performance characteristic not transferable to other NIR dyes without independent validation [3]. The evidence assembled below establishes that NIR-664-N-succinimidyl ester occupies a distinct, quantifiable position among NIR labeling dyes that cannot be assumed for structural analogs.

Quantitative Evidence Guide: NIR-664-N-succinimidyl ester (CAS 167638-53-1) Performance Differentiation vs. Closest Comparators


Silica Nanoparticle Brightness: NIR-664-NHS Ester-Doped Nanoparticles Outperform Single Cy5 Dye by Over 100-Fold

Silica nanoparticles doped with NIR-664-N-succinimidyl ester exhibit brightness approximately two or more orders of magnitude (≥100-fold) greater than a single Cy5 dye molecule, as explicitly claimed in patent WO2009090267A2 [1]. The patent specifies the dye as 4,5-Benzo-1′-ethyl-3,3,3′,3′-tetramethyl-1-(4-sulfobutyl)indodicarbocyanin-5′-acetic acid N-succinimidyl ester (CAS 167638-53-1) incorporated at approximately 1 wt% into an amorphous silica matrix yielding ~80 nm diameter particles [1]. This brightness amplification is formulation-specific to this dye and has not been claimed for Cy5.5-NHS, Alexa Fluor 680-NHS, or IRDye 800CW-NHS in equivalent patent disclosures.

Nanoparticle engineering fluorescence brightness dye-doped silica immunoassay signal amplification

Spectral Positioning vs. Cy5.5 NHS Ester: Lower Molar Absorptivity with Equivalent Quantum Yield Enables Distinct Labeling Strategies

NIR-664-N-succinimidyl ester displays excitation/emission maxima at 672 nm / 694 nm with quantum efficiency 23% and molar absorptivity 187,000 L mol⁻¹ cm⁻¹ [1][2]. The closest spectral comparator, Cy5.5 NHS ester, exhibits excitation/emission at 675 nm / 694 nm with quantum yield 0.23 (23%) and molar absorptivity of 250,000 M⁻¹cm⁻¹ [3]. Both dyes share nearly identical emission wavelengths (694 nm) and quantum yields (~23%), but Cy5.5's molar absorptivity is ~34% higher (250,000 vs. 187,000), yielding proportionally greater brightness. NIR-664's lower absorptivity can be advantageous in applications where high local dye concentration causes self-quenching: the reduced extinction coefficient mitigates Förster resonance energy transfer (FRET)-based homo-quenching, potentially preserving per-dye fluorescence at high labeling densities .

Fluorescence spectroscopy molar absorptivity quantum yield NIR dye comparison Cy5.5 alternative

Amine vs. Thiol Targeting: NIR-664-NHS Ester Enables Lysine Conjugation Distinguished from NIR-664-Iodoacetamide's Cysteine Selectivity

NIR-664-N-succinimidyl ester (CAS 167638-53-1) targets primary amines (lysine ε-amines and N-terminal α-amines) via NHS ester chemistry, forming stable amide bonds under physiological to mildly alkaline conditions . Its thiol-reactive counterpart, NIR-664-iodoacetamide (CAS 149021-66-9), selectively alkylates cysteine sulfhydryl groups through nucleophilic substitution of the iodoacetamide moiety [1]. Both derivatives share the identical NIR-664 chromophore core with quantum efficiency of 23% and molar absorptivity of 187,000 L mol⁻¹ cm⁻¹, as well as similar excitation/emission wavelengths (NHS ester: 672/694 nm; iodoacetamide: 664/689 nm in methanol) [1][2]. The quantitative labeling outcome diverges based on target amino acid abundance: lysine residues are generally surface-exposed and abundant (typically 30–90 per IgG), enabling high degree of labeling (DOL), whereas cysteine labeling targets fewer sites (4 inter-chain disulfides plus occasional free thiols after mild reduction), yielding lower but more site-specific DOL [3].

Bioconjugation chemistry amine-reactive thiol-reactive NHS ester iodoacetamide antibody labeling

Calcium Sensing: NIR-664-Based BioTracker Dye Achieves 1,000-Fold Fluorescence Enhancement vs. ~100-Fold for Fluo-4

The BioTracker 664 NIR Ca²⁺ Dye (Sigma SCT022), which incorporates the NIR-664 chromophore, produces a 1,000-fold fluorescence intensity increase upon calcium binding, with absorbance at 650 nm and emission at 664 nm . The most widely used visible-range calcium indicator, Fluo-4, exhibits a >100-fold fluorescence enhancement upon Ca²⁺ binding (Ex/Em 494/506 nm, Kd ~335–345 nM) . The NIR-664-based indicator thus provides approximately 10-fold greater dynamic range in fluorescence turn-on response compared to Fluo-4. Additionally, the NIR spectral window (650–664 nm) offers superior tissue penetration and lower phototoxicity relative to Fluo-4's visible excitation (494 nm), enabling multicolor imaging compatibility with Hoechst, Fluorescein, Rhodamine, GFP, YFP, and RFP .

Calcium imaging live-cell imaging NIR fluorescent indicator neuroscience signal dynamic range

Patent-Protected Silica Nanoparticle Formulation: Exclusive Composition-of-Matter Claims for NIR-664-NHS Ester Distinguish It from Generic NIR Dyes

International patent WO2009090267A2 (Univ Dublin City, filed 2009) contains explicit composition-of-matter claims for dye-doped silica nanoparticles comprising 4,5-Benzo-1′-ethyl-3,3,3′,3′-tetramethyl-1-(4-sulfobutyl)indodicarbocyanin-5′-acetic acid N-succinimidyl ester (CAS 167638-53-1) as the specified NIR fluorescent dopant [1]. The claims include nanoparticles of ~80 nm average diameter with ~1 wt% homogeneous dye dispersion in an amorphous, microporous silica matrix, achieving brightness of two or more orders of magnitude greater than a single Cy5 molecule [1]. No equivalent patent exists for Cy5.5-, Alexa Fluor 680-, IRDye 800CW-, or Cy7-doped silica nanoparticle formulations with comparable brightness quantitation. This creates a unique procurement rationale for NIR-664-NHS ester in nanoparticle-based assay and imaging platform development where intellectual property freedom-to-operate and formulation reproducibility are requirements.

Intellectual property dye-doped nanoparticles silica matrix composition of matter fluorescence standardization

Optimal Application Scenarios for NIR-664-N-succinimidyl ester (CAS 167638-53-1) Based on Verified Quantitative Evidence


High-Sensitivity Immunoassay Development Using Dye-Doped Silica Nanoparticles

NIR-664-N-succinimidyl ester is the only NIR dye with patent-protected composition-of-matter claims for silica nanoparticle doping yielding ≥100-fold brightness amplification over single Cy5 molecules [1]. Researchers developing ultra-sensitive sandwich immunoassays, lateral flow assays, or bead-based multiplexed detection platforms can leverage this formulation-specific brightness enhancement to achieve detection limits unattainable with directly conjugated Cy5.5-NHS or Alexa Fluor 680-NHS antibodies. The ~80 nm particle size and proven microemulsion synthesis method enable scalable manufacturing with defined brightness specifications [1].

Amine-Reactive Protein and Antibody Labeling for NIR Fluorescence Imaging

For random lysine-directed conjugation of antibodies and proteins requiring stable amide bond formation, NIR-664-N-succinimidyl ester provides excitation/emission at 672/694 nm with quantum efficiency of 23% and molar absorptivity of 187,000 L mol⁻¹ cm⁻¹ [1][2]. This spectral position in the NIR tissue transparency window enables in vivo fluorescence imaging with reduced tissue autofluorescence compared to visible dyes. Compared to Cy5.5-NHS ester (ε 250,000, same QY), the 25% lower molar absorptivity of NIR-664-NHS may be advantageous in high-DOL antibody conjugates where reduced homo-FRET quenching preserves per-fluorophore brightness [3].

Live-Cell Calcium Imaging with 1,000-Fold Dynamic Range in the NIR Window

The NIR-664 chromophore forms the basis of BioTracker 664 NIR Ca²⁺ Dye, which achieves a 1,000-fold fluorescence enhancement upon calcium binding—approximately 10-fold greater than the industry-standard Fluo-4 (~100-fold) . This combination of wide dynamic range and NIR excitation/emission (650/664 nm) enables sensitive calcium transient detection in neuroscience and cancer biology applications with minimal phototoxicity and compatibility with multicolor imaging using GFP, RFP, Hoechst, and other visible-range probes .

Diode Laser-Induced Fluorescence Detection in Capillary Electrophoresis

NIR-664-N-succinimidyl ester is specifically indicated for diode laser-induced fluorescence (LIF) detection in capillary electrophoresis, an application noted in the Sigma Aldrich product specifications [2]. The dye's excitation maximum of ~672 nm aligns with commercially available 670 nm diode lasers, enabling sensitive detection of herbicide analytes (glufosinate, aminomethylphosphonic acid) after pre-column derivatization, as demonstrated with related indodicarbocyanine NHS ester dyes in capillary zone electrophoresis-LIF methods [4].

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